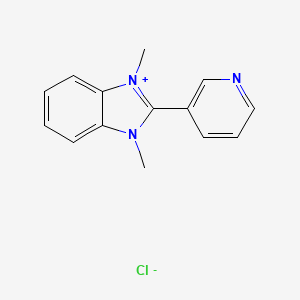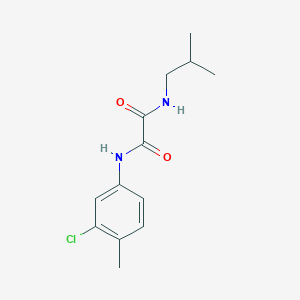
N'-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: 3-chloro-4-methylaniline is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.
Step 2: The acyl chloride intermediate is then reacted with 2-methylpropylamine to yield N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide would involve large-scale synthesis using the same reaction scheme. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide would depend on its specific interactions with molecular targets. Generally, oxamides can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3-chlorophenyl)-N-(2-methylpropyl)oxamide
- N’-(4-methylphenyl)-N-(2-methylpropyl)oxamide
- N’-(3-chloro-4-methylphenyl)-N-(ethyl)oxamide
Uniqueness
N’-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide is unique due to the specific combination of the chloro and methyl groups on the phenyl ring, as well as the 2-methylpropyl group attached to the oxamide. These structural features may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)7-15-12(17)13(18)16-10-5-4-9(3)11(14)6-10/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNHPWEHQVLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5194010.png)
![N-(3,4-DIMETHYLPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5194022.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5194029.png)
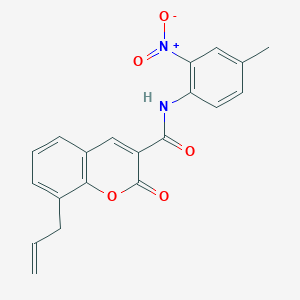
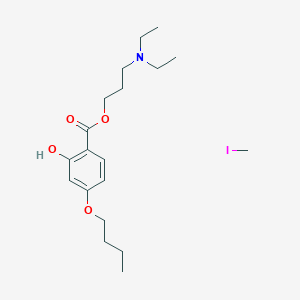
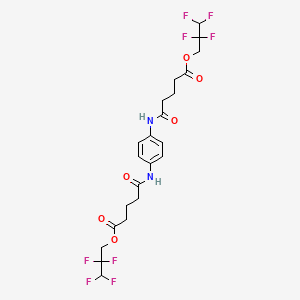

![2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B5194067.png)
![3-benzyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194068.png)
![(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B5194075.png)
![2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide](/img/structure/B5194090.png)
![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)
